molecular formula C20H19FN2O2S2 B2706220 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 922933-22-0

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2706220
CAS No.: 922933-22-0
M. Wt: 402.5
InChI Key: PFULDONMBNVYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been integral to drug discovery since the early 20th century, with seminal examples including sulfathiazole (1941), an antibacterial agent, and ritonavir (1996), an HIV protease inhibitor. The thiazole ring’s ability to participate in hydrogen bonding and π-π stacking interactions has made it a privileged scaffold in kinase inhibitors and GPCR modulators.

Table 1: Milestones in Thiazole-Based Drug Development

Year Compound Therapeutic Application Key Structural Feature
1941 Sulfathiazole Antibacterial 2-Aminothiazole sulfonamide
1996 Ritonavir Antiviral (HIV) Thiazole-linked peptidomimetic
2012 Lurasidone Antipsychotic Benzothiazole piperazine

The introduction of fluorine atoms into thiazole systems, as seen in c-Met inhibitors, marked a shift toward optimizing metabolic stability and binding affinity. Early fluorinated thiazoles demonstrated improved blood-brain barrier penetration, spurring interest in neurological applications.

Significance of N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-((4-Methoxyphenyl)thio)butanamide in Research

This compound exemplifies the convergence of two pharmacophoric elements:

  • 4-(4-Fluorophenyl)thiazol-2-yl : Fluorine’s electronegativity enhances dipole interactions with target proteins, while the aryl group provides planar rigidity for kinase domain binding.
  • 4-((4-Methoxyphenyl)thio)butanamide : The thioether linker improves oxidative stability compared to ethers, and the methoxy group modulates solubility via polar surface area adjustments.

Structural Advantages

  • The butanamide chain enables conformational flexibility, allowing adaptation to hydrophobic binding pockets.
  • Synergy between the fluorine atom (σ = 3.98) and methoxy group (σ = 0.12) balances lipophilicity (clogP ≈ 3.2) and solubility (logS ≈ -4.1).

Evolution of Fluorinated Thiazole Compounds as Pharmacological Agents

Fluorination strategies in thiazole design have evolved from simple halogen substitution to targeted bioisosteric replacements. For example, replacing a thiazole C-H bond with C-F increases metabolic resistance to cytochrome P450 oxidation by 40–60%.

Table 2: Fluorinated vs. Non-Fluorinated Thiazole Analogues

Parameter Fluorinated Thiazole Non-Fluorinated Thiazole
Plasma Half-life (h) 8.2 ± 1.3 3.5 ± 0.9
CYP3A4 Inhibition (%) 22 58
LogP 2.8 1.9

The compound’s 4-fluorophenyl group likely enhances selectivity for ATP-binding pockets in kinases, as demonstrated in c-Met receptor studies.

Current Academic Interest in Thiazole-Containing Structures

Recent studies focus on three areas:

  • Multi-Target Directed Ligands (MTDLs) : Hybrid thiazoles like this compound are explored for dual kinase/HDAC inhibition, leveraging the thiazole’s metal-chelating capacity.
  • Prodrug Optimization : Thioether linkages are investigated for glutathione-mediated activation in hypoxic tumor microenvironments.
  • Computational Design : QSAR models prioritize substituents at the butanamide position to maximize affinity for inflammatory mediators like COX-2.

Emerging Applications

  • Antimicrobial Resistance : Thiazole-thioether hybrids show potentiation effects with β-lactams against MRSA (MIC reduction by 64-fold).
  • Neuroinflammation : Fluorinated thiazoles inhibit NLRP3 inflammasome assembly by 78% at 10 μM in microglial cells.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-25-16-8-10-17(11-9-16)26-12-2-3-19(24)23-20-22-18(13-27-20)14-4-6-15(21)7-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULDONMBNVYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate to form 4-(4-fluorophenyl)thiazole.

    Thioether Formation: The next step involves the formation of the thioether linkage. This is done by reacting 4-methoxythiophenol with 4-bromobutanoyl chloride in the presence of a base like triethylamine to yield 4-((4-methoxyphenyl)thio)butanoyl chloride.

    Amide Bond Formation: Finally, the thiazole derivative is coupled with the thioether derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the thiazole ring and the fluorophenyl group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. Its structural features might also make it useful in the design of novel catalysts or as a component in specialty polymers.

Mechanism of Action

The mechanism by which N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The thiazole ring could facilitate binding to active sites, while the fluorophenyl and methoxyphenyl groups might enhance interactions through hydrophobic or electronic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Thiazole Core

The target compound’s 4-(4-fluorophenyl)thiazol-2-yl group distinguishes it from derivatives with alternative aryl substituents. For example:

  • 4-(4-Methoxyphenyl)thiazol-2-amine : Exhibits a methoxy group instead of fluorine, leading to increased electron density on the aromatic ring, which may enhance metabolic stability .
Table 1: Substituent Comparison on Thiazole Derivatives
Compound Name Thiazole Substituent Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-(4-Fluorophenyl) (4-Methoxyphenyl)thio ~421.50* Not reported
4-(4-Methoxyphenyl)thiazol-2-amine 4-(4-Methoxyphenyl) –NH2 190.26 158–160
4-(4-Nitrophenyl)thiazol-2-amine (7) 4-(4-Nitrophenyl) –NO2 221.24 213
2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-(p-Tolyl) –Cl, –COCH3 253.78 164–165

*Calculated based on molecular formula.

Side Chain Modifications

The 4-((4-methoxyphenyl)thio)butanamide chain in the target compound contrasts with sulfonamide or piperazine-linked side chains in analogs:

  • Piperazine-containing derivatives (e.g., Compound 15 in ) : Incorporation of a piperazine ring enhances molecular weight (410.51 g/mol) and melting point (269–270°C), suggesting improved thermal stability compared to simpler side chains .
Table 2: Side Chain Comparison
Compound Name Side Chain Structure Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound (4-Methoxyphenyl)thio-butanamide ~421.50 Not reported Not reported
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide Sulfonamide-linked butanamide 369.46* Not reported Not reported
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (15) Piperazine-acetamide 410.51 269–270 72

*Molecular weight from CAS data.

Spectral Data Comparison

  • IR Spectroscopy :
    • The target compound’s C=S stretch (if present) would appear near 1240–1255 cm⁻¹, consistent with thione tautomers in triazole derivatives .
    • Absence of νS–H (~2500–2600 cm⁻¹) confirms the thione form over thiol tautomers .
  • NMR Spectroscopy :
    • The 4-fluorophenyl group would show characteristic splitting in ¹H-NMR (doublets for aromatic protons), while the (4-methoxyphenyl)thio moiety would exhibit a singlet for the methoxy group at ~3.8 ppm .

Biological Activity

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18FN3OS
  • Molecular Weight : 371.43 g/mol
  • CAS Number : 919754-13-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer proliferation and other diseases. The thiazole and methoxyphenyl moieties are crucial for its bioactivity, potentially acting as enzyme inhibitors or modulators.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • Cytotoxicity : Compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 3.58 to 15.36 µM against cancer cell lines such as HePG-2 and MCF-7, indicating strong anticancer activity compared to standard treatments like sorafenib .
  • Mechanisms of Action :
    • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells, leading to increased cell death rates. For example, one compound resulted in a 37.83% increase in apoptotic cells compared to control groups .
    • Cell Cycle Arrest : Research indicates that these compounds can cause G2-M and S-phase arrest in the cell cycle, further inhibiting cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, compounds related to this compound exhibit various other biological activities:

  • Antimicrobial Activity : Similar thiazole derivatives have shown efficacy against microbial pathogens, suggesting potential applications in treating infections.
  • Antifungal Properties : Some studies indicate that these compounds may also possess antifungal properties, although specific data on this compound is limited.

Case Studies and Research Findings

A detailed examination of various studies provides insights into the biological activity of this compound:

StudyFindings
Study ADemonstrated IC50 values of 6.21 µM for BRAF inhibition, comparable to sorafenib .
Study BShowed significant apoptosis induction in treated cancer cells (37.83% apoptotic cells) .
Study CInvestigated antimicrobial activity against several bacterial strains, showing promising results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.